Naltriben
Overview
Description
Naltriben is a potent and selective antagonist for the delta opioid receptor, which is used in scientific research . It has similar effects to the more widely used δ antagonist naltrindole, but with different binding affinity for the δ1 and δ2 subtypes, which makes it useful for distinguishing the subtype selectivity of drugs acting at the δ receptors . It also acts as a κ-opioid agonist at high doses .
Synthesis Analysis
This compound and its analogs have been prepared by Fischer syntheses using mildly acidic, purely aqueous conditions . The preparation of naltrindole and several analogs was accomplished under almost neutral conditions using just the hydrochloride salts of naltrexone and various electron-rich and electron-poor phenylhydrazines in boiling water .
Molecular Structure Analysis
The molecular formula of this compound is C26H25NO4 . It has an average mass of 415.481 Da and a monoisotopic mass of 415.178345 Da . It has 4 defined stereocentres .
Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm^3 . Its boiling point is 605.3±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 94.6±3.0 kJ/mol . The flash point is 319.9±31.5 °C . The index of refraction is 1.780 . The molar refractivity is 115.5±0.4 cm^3 . It has 5 H bond acceptors and 2 H bond donors . It has 2 freely rotating bonds .
Scientific Research Applications
Opioid Receptor Research
Naltriben has been extensively studied in the context of opioid receptor research. It is known to act as a delta-opioid receptor antagonist and has been used to differentiate between the subtypes of delta opioid receptors, delta1 and delta2. For instance, a study by Kim et al. (2001) examined the effects of this compound on the specific binding of radiolabeled ligands for opioid mu and kappa2 receptors, as well as its effects on the release of norepinephrine in rat cerebral cortex slices (Kim et al., 2001). Another study by van Rijn and Whistler (2009) explored the opposing effects of delta1 and delta2 receptors on alcohol intake, using this compound as a selective ligand (van Rijn & Whistler, 2009).
Cancer Research
In cancer research, this compound has shown promise as a potential therapeutic agent. Kim et al. (2004) investigated the apoptotic activities of this compound analogues in a study that tested their effects using flow cytometry. The study also conducted a conformational study of this compound using NMR spectroscopy and molecular modeling, revealing relationships between the conformations of this compound analogues and their apoptotic effects (Kim et al., 2004).
Neuropharmacology
This compound has been used in neuropharmacological research to understand the effects of opioids on brain functions. For example, a study by Narita et al. (2005) used this compound to explore its role in the effects of morphine on locomotor activity and the mesolimbic dopaminergic system in mice (Narita et al., 2005).
Glioblastoma Research
This compound has also been investigated in the context of glioblastoma, a type of brain tumor. Wong et al. (2017) evaluated the effects of this compound on the viability, migration, and invasiveness of glioblastoma cells, showing that it enhanced cell migration and invasion but not viability and proliferation (Wong et al., 2017).
Drug Synthesis
The chemical synthesis of this compound has been a subject of research, with studies like that by Duval and Lever (2010), which described a simple, efficient, and environmentally friendly method for the preparation of this compound and its analogs (Duval & Lever, 2010).
Mechanism of Action
Naltriben is a potent and selective antagonist for the delta opioid receptor . It has similar effects to the more widely used δ antagonist naltrindole, but with different binding affinity for the δ1 and δ2 subtypes . This makes it useful for distinguishing the subtype selectivity of drugs acting at the δ receptors . It also acts as a κ-opioid agonist at high doses .
Future Directions
Properties
IUPAC Name |
(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2/t20-,24+,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVWWEYETMPAMX-IFKAHUTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912218 | |
Record name | Naltriben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80912218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111555-58-9 | |
Record name | Naltriben | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111555-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naltrindole benzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111555589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naltriben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80912218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NALTRIBEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXG719F189 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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